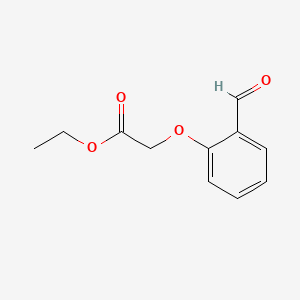
Ethyl 2-(2-formylphenoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(2-formylphenoxy)acetate is a chemical compound that serves as an intermediate in organic synthesis. It is related to various compounds that have been synthesized and characterized in the literature, including ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate , ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate , and ethyl-2-(4-aminophenoxy)acetate . These compounds are often used as precursors or building blocks for more complex molecules with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, such as the Lossen rearrangement , Pummerer rearrangement , and alkylation followed by selective reduction . For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used to synthesize hydroxamic acids and ureas from carboxylic acids in a single-pot, racemization-free process . The synthesis of ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate, a fragment of the antihyperglycemic natural coumarin subcoriacin, was achieved through a five-step route, with an unexpected Pummerer rearrangement providing an alternative pathway to 2,3-dimethylthiobenzofurans .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and X-ray crystallography. For example, ethyl-2-(4-aminophenoxy)acetate was characterized by NMR spectroscopy and its crystal structure was determined, revealing a triclinic crystal system and the importance of non-covalent interactions in molecular packing . Similarly, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was solved, showing a nearly coplanar arrangement of atoms and a two-dimensional layer structure formed through intermolecular hydrogen bonds and C-H···π interactions .
Chemical Reactions Analysis
Photocyclization reactions of ethyl 2-formylphenoxyacetates have been studied, leading to the synthesis of dihydrobenzofuranols with varying yields depending on the substituents and reaction conditions . This demonstrates the reactivity of the formyl group in photocyclization reactions, which is a valuable transformation in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of electron-donating or electron-withdrawing groups can affect the reactivity and stability of the compounds. The photophysical properties, such as UV/Vis absorption spectra, have been investigated using experimental and theoretical methods, providing insights into the electronic transitions within the molecules . The stability of these compounds under different reaction conditions is also an important aspect, as demonstrated by the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in environmentally friendly and cost-effective synthetic processes .
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Antimalarial Drug Synthesis
Ethyl 2-(2-formylphenoxy)acetate plays a role in the chemoselective acetylation process, specifically in synthesizing N-(2-Hydroxyphenyl)acetamide, an intermediate for natural antimalarial drugs. This process, utilizing various acyl donors, is significant for creating kinetically controlled synthesis, important in antimalarial drug development (Magadum & Yadav, 2018).
Facilitating Synthesis of Thienothiopyrans
This compound is involved in L-proline-catalyzed reactions for synthesizing thieno[3,2-c]thiopyran derivatives. These reactions, contributing to the creation of multiple C-C bonds and stereocenters, are crucial for chemical research, especially in developing compounds with potential medicinal applications (Indumathi, Perumal, & Menéndez, 2010).
Corrosion Inhibition Studies
This compound is utilized in studying corrosion inhibition, particularly for mild steel in hydrochloric acid solutions. Research demonstrates how derivatives like this compound can significantly impact the inhibition process, relevant in industrial and engineering applications (Lgaz et al., 2017).
Role in Hydrogel Drug Delivery Systems
Tris(2-(2-formylphenoxy)ethyl)amine, related to this compound, has been studied for creating pH- and thermo-responsive chitosan hydrogels in drug delivery systems. These hydrogels show promising applications in targeted drug delivery, potentially enhancing bioavailability and systemic delivery of drugs (Karimi et al., 2018).
Green Chemistry in Pharmaceutical Synthesis
The compound is significant in green chemistry, particularly in Suzuki coupling reactions for synthesizing ethyl (4-phenylphenyl)acetate, a precursor to anti-arthritic drugs. Such studies emphasize sustainable and cost-effective pharmaceutical synthesis methods (Costa et al., 2012).
Microbial Production in Industry
This compound has implications in microbial production, especially for ethyl acetate synthesis. This area explores sustainablealternatives to traditional production methods, which are crucial in the food, beverage, and solvent industries. The research focuses on bio-catalyzing processes and metabolic engineering to improve ethyl acetate production (Zhang et al., 2020).
Novel Synthesis Methods in Organic Chemistry
The compound is instrumental in novel synthesis methods, such as the creation of Hantzsch-type N-substituted 1,4-dihydropyridines. These methods, involving reactions with amines and salicaldehydes, are significant in the field of organic chemistry, offering new pathways for synthesizing complex organic compounds (Cui, Wang, Lin, & Wang, 2007).
Antimicrobial and Antioxidant Research
This compound is explored for its potential in antimicrobial and antioxidant research. Studies investigate its derivatives for inhibiting microbial growth and scavenging free radicals, crucial in pharmaceutical and food industry applications (Chakraborty, Joseph, Joy, & Raola, 2016).
Enzymatic Hydrolysis in Drug Synthesis
The compound is used in the enzymatic hydrolysis process for synthesizing prototype anti-asthma drugs. This process highlights the importance of biocatalysis in creating more efficient and environmentally friendly pathways in drug production (Bevilaqua et al., 2004).
Safety and Hazards
The safety information for Ethyl 2-(2-formylphenoxy)acetate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The safety data sheet advises to avoid dust formation and to avoid breathing mist, gas, or vapors. It also advises to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Eigenschaften
IUPAC Name |
ethyl 2-(2-formylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWJJQUUORDFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323407 | |
| Record name | ethyl 2-(2-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41873-61-4 | |
| Record name | 41873-61-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(2-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on novel polyhydroquinoline Schiff’s base derivatives. What is the significance of Ethyl 2-(2-formylphenoxy)acetate in this context?
A1: this compound plays a crucial role as a building block in the synthesis of the polyhydroquinoline Schiff’s base derivatives investigated in this study []. While the paper doesn't delve into the specific reaction mechanisms, it highlights that this compound likely reacts with other starting materials to form the final polyhydroquinoline structures. These structures are then tested for their α-glucosidase inhibitory activity. Therefore, understanding the properties and reactivity of this compound is essential for comprehending the synthesis and potential applications of these novel derivatives.
Q2: The research mentions molecular docking studies. How might these studies provide insights into the interaction of the synthesized derivatives with α-glucosidase, and how might this compound contribute to these interactions?
A2: Molecular docking simulations can predict the preferred orientation of a molecule, in this case, the polyhydroquinoline Schiff’s base derivative, when binding to a target protein, such as α-glucosidase []. By analyzing the docking results, researchers can identify potential interactions like hydrogen bonds, hydrophobic interactions, or electrostatic forces between the derivative and the enzyme's active site.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)
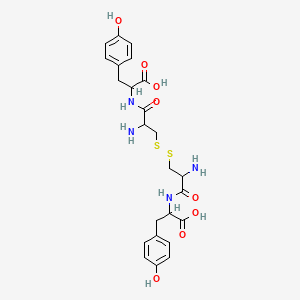
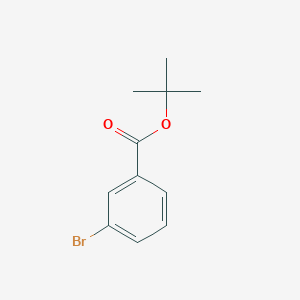


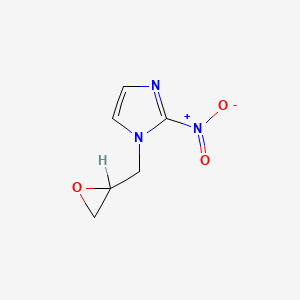
![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)

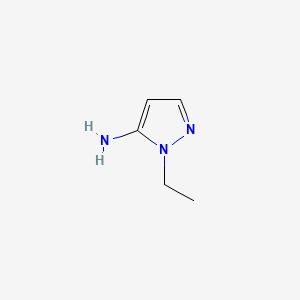
![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)

